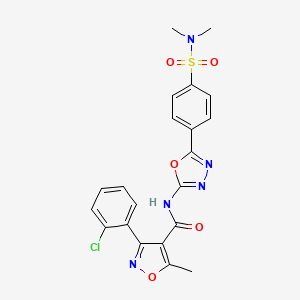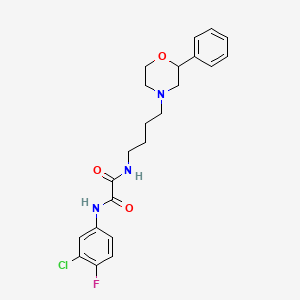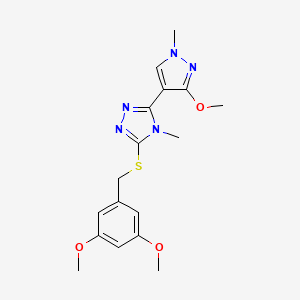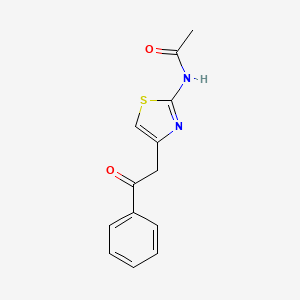
3-(2-chlorophenyl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H18ClN5O5S and its molecular weight is 487.92. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research demonstrates that oxadiazole derivatives exhibit significant anticancer activities. For instance, a series of substituted benzamides with oxadiazole and thiazol motifs showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds were evaluated in comparison to the reference drug etoposide, with some derivatives exhibiting higher activities, indicating their potential as lead compounds for anticancer drug development (Ravinaik et al., 2021).
Heteroaromatic Compounds Synthesis and Reactivity
Studies on the lithiation of methyl-substituted isoxazoles and oxadiazoles have contributed to the synthesis of heteroaromatic compounds. These processes involve reactions that yield various products, including acetic acids after carboxylation, demonstrating the synthetic versatility and potential application of these compounds in developing new chemical entities (Micetich, 1970).
Photochemical Behavior
The photochemical behavior of oxadiazole derivatives has been explored, revealing that upon irradiation, certain derivatives undergo ring photoisomerization to other oxadiazole forms. This property could be harnessed in developing materials with specific photoresponsive behaviors, highlighting the potential for applications in material science and photopharmacology (Buscemi et al., 1988).
Polymer Science
Oxadiazole-containing polymers, such as polyamides and poly(amide-imide)s, have been synthesized, characterized, and evaluated for their optical properties. These polymers exhibit high thermal stability, good solubility, and fluorescence in the blue region, suggesting their potential use in optoelectronic devices (Hamciuc et al., 2015).
Antimicrobial and Antitubercular Activities
Novel oxadiazole derivatives have been synthesized and screened for their antimicrobial and antitubercular activities. Some compounds showed significant activity against Mycobacterium tuberculosis, indicating their potential as new therapeutic agents for tuberculosis treatment (Nayak et al., 2016).
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O5S/c1-12-17(18(26-32-12)15-6-4-5-7-16(15)22)19(28)23-21-25-24-20(31-21)13-8-10-14(11-9-13)33(29,30)27(2)3/h4-11H,1-3H3,(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNWUNNFRVDOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Hydroxymethyl)cyclopent-2-en-1-yl] methanesulfonate](/img/structure/B2842970.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2842972.png)

![3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2842976.png)
![5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2842978.png)


![N-(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)but-2-ynamide](/img/structure/B2842984.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2842985.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2842988.png)

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2842990.png)